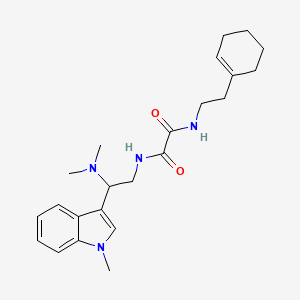![molecular formula C11H16O B2408621 [4-(Butan-2-yl)phenyl]methanol CAS No. 102934-60-1](/img/structure/B2408621.png)
[4-(Butan-2-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Butan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C11H16O . It is also known by its IUPAC name, (4-sec-butylphenyl)methanol . This compound is characterized by a phenyl ring substituted with a butan-2-yl group and a methanol group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize [4-(Butan-2-yl)phenyl]methanol involves the Grignard reaction. This process typically starts with the reaction of with in the presence of an to form the Grignard reagent. This reagent is then reacted with to yield the desired product.
Reduction of Ketones: Another method involves the reduction of using reducing agents such as or to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .
化学反应分析
Types of Reactions:
Oxidation: [4-(Butan-2-yl)phenyl]methanol can undergo oxidation reactions to form or . Common oxidizing agents include and .
Reduction: The compound can be reduced to form using strong reducing agents like in the presence of a .
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as or .
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with palladium catalyst
Substitution: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Major Products:
Oxidation: 4-(Butan-2-yl)benzaldehyde, 4-(Butan-2-yl)benzoic acid
Reduction: 4-(Butan-2-yl)phenylmethane
Substitution: Various substituted phenylmethanols depending on the substituent used
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry:
- Utilized in the production of fragrances, flavors, and other fine chemicals.
- Applied in the development of new materials and polymers .
作用机制
The mechanism of action of [4-(Butan-2-yl)phenyl]methanol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation and reduction reactions. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially influencing cellular processes and signaling pathways .
相似化合物的比较
- [4-(Butan-2-yl)benzaldehyde]
- [4-(Butan-2-yl)benzoic acid]
- [4-(Butan-2-yl)phenylmethane]
Comparison:
- [4-(Butan-2-yl)benzaldehyde]: Similar structure but contains an aldehyde group instead of a hydroxyl group, making it more reactive in oxidation reactions.
- [4-(Butan-2-yl)benzoic acid]: Contains a carboxylic acid group, which imparts different chemical properties such as acidity and solubility.
- [4-(Butan-2-yl)phenylmethane]: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding interactions.
Uniqueness:
- The presence of the hydroxyl group in [4-(Butan-2-yl)phenyl]methanol makes it unique in its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution. This functional group also enhances its solubility in polar solvents and its potential interactions with biological molecules .
属性
IUPAC Name |
(4-butan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRZIUAHNFBHHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102934-60-1 |
Source


|
| Record name | [4-(butan-2-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
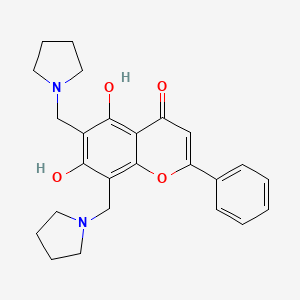
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)
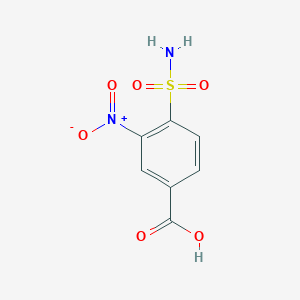
![3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide](/img/structure/B2408541.png)
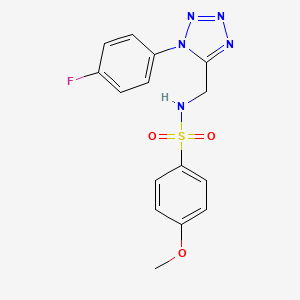
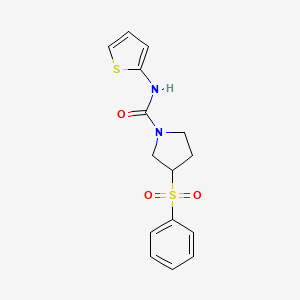

![6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2408551.png)
![2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2408554.png)
![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)
